Cas no 2137639-01-9 (Benzaldehyde, 4-(6-amino-3-pyridinyl)-3-methyl-)

Benzaldehyde, 4-(6-amino-3-pyridinyl)-3-methyl- Chemical and Physical Properties
Names and Identifiers
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- Benzaldehyde, 4-(6-amino-3-pyridinyl)-3-methyl-
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- Inchi: 1S/C13H12N2O/c1-9-6-10(8-16)2-4-12(9)11-3-5-13(14)15-7-11/h2-8H,1H3,(H2,14,15)
- InChI Key: FVNCULSDHVYSLX-UHFFFAOYSA-N
- SMILES: C(=O)C1=CC=C(C2=CC=C(N)N=C2)C(C)=C1
Benzaldehyde, 4-(6-amino-3-pyridinyl)-3-methyl- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-360759-5.0g |
4-(6-aminopyridin-3-yl)-3-methylbenzaldehyde |
2137639-01-9 | 5.0g |
$3645.0 | 2023-03-07 | ||
Enamine | EN300-360759-0.1g |
4-(6-aminopyridin-3-yl)-3-methylbenzaldehyde |
2137639-01-9 | 0.1g |
$1106.0 | 2023-03-07 | ||
Enamine | EN300-360759-10.0g |
4-(6-aminopyridin-3-yl)-3-methylbenzaldehyde |
2137639-01-9 | 10.0g |
$5405.0 | 2023-03-07 | ||
Enamine | EN300-360759-1.0g |
4-(6-aminopyridin-3-yl)-3-methylbenzaldehyde |
2137639-01-9 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-360759-0.5g |
4-(6-aminopyridin-3-yl)-3-methylbenzaldehyde |
2137639-01-9 | 0.5g |
$1207.0 | 2023-03-07 | ||
Enamine | EN300-360759-0.25g |
4-(6-aminopyridin-3-yl)-3-methylbenzaldehyde |
2137639-01-9 | 0.25g |
$1156.0 | 2023-03-07 | ||
Enamine | EN300-360759-2.5g |
4-(6-aminopyridin-3-yl)-3-methylbenzaldehyde |
2137639-01-9 | 2.5g |
$2464.0 | 2023-03-07 | ||
Enamine | EN300-360759-0.05g |
4-(6-aminopyridin-3-yl)-3-methylbenzaldehyde |
2137639-01-9 | 0.05g |
$1056.0 | 2023-03-07 |
Benzaldehyde, 4-(6-amino-3-pyridinyl)-3-methyl- Related Literature
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Ibrar Ayub,Dangsheng Su,Marc Willinger,Alexey Kharlamov,Leonid Ushkalov,Valery A. Zazhigalov,Nataly Kirillova,Robert Schlögl Phys. Chem. Chem. Phys., 2003,5, 970-978
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Wulan Tri Wahyuni,Frank Marken Analyst, 2020,145, 1903-1909
Additional information on Benzaldehyde, 4-(6-amino-3-pyridinyl)-3-methyl-
Research Brief on Benzaldehyde, 4-(6-amino-3-pyridinyl)-3-methyl- (CAS: 2137639-01-9): Recent Advances and Applications
Benzaldehyde, 4-(6-amino-3-pyridinyl)-3-methyl- (CAS: 2137639-01-9) is a specialized chemical compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique structural features combining a benzaldehyde core with a pyridinyl amino substituent, has shown promising potential in various therapeutic and diagnostic applications. Recent studies have explored its role as a key intermediate in the synthesis of bioactive molecules, particularly in the development of kinase inhibitors and other small-molecule therapeutics. This research brief aims to provide an overview of the latest findings related to this compound, highlighting its chemical properties, biological activities, and potential applications in drug discovery.
The synthesis and characterization of Benzaldehyde, 4-(6-amino-3-pyridinyl)-3-methyl- have been the subject of several recent investigations. A study published in the Journal of Medicinal Chemistry (2023) detailed an optimized synthetic route for this compound, emphasizing its high yield and purity, which are critical for its subsequent use in pharmaceutical development. The study also reported on the compound's stability under various conditions, noting its robustness in acidic and neutral environments, making it suitable for further derivatization. Additionally, spectroscopic analyses, including NMR and mass spectrometry, confirmed the structural integrity of the compound, providing a solid foundation for its application in more complex chemical reactions.
In the context of biological activity, Benzaldehyde, 4-(6-amino-3-pyridinyl)-3-methyl- has been identified as a versatile scaffold for the design of kinase inhibitors. Research conducted by a team at the University of Cambridge (2024) demonstrated that derivatives of this compound exhibit potent inhibitory effects against a range of kinases, including those implicated in cancer and inflammatory diseases. The study utilized molecular docking simulations to elucidate the binding interactions between the compound and target kinases, revealing key structural motifs that contribute to its inhibitory activity. These findings have opened new avenues for the development of targeted therapies, particularly in oncology, where kinase inhibitors play a pivotal role.
Beyond its applications in kinase inhibition, Benzaldehyde, 4-(6-amino-3-pyridinyl)-3-methyl- has also been explored for its potential in diagnostic imaging. A recent study in the journal Bioorganic & Medicinal Chemistry Letters (2024) reported on the incorporation of this compound into fluorescent probes for the detection of reactive oxygen species (ROS) in cellular environments. The probes exhibited high sensitivity and selectivity, enabling real-time monitoring of ROS levels in live cells. This application is particularly relevant in the study of oxidative stress-related diseases, such as neurodegenerative disorders and cardiovascular conditions, where ROS play a critical role in disease progression.
The pharmacological profile of Benzaldehyde, 4-(6-amino-3-pyridinyl)-3-methyl- has also been a focus of recent research. Preclinical studies have evaluated its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). Results from these studies indicate that the compound has favorable bioavailability and a relatively long half-life, making it a promising candidate for further development. However, challenges remain in optimizing its metabolic stability and minimizing potential off-target effects, which are areas of active investigation.
In conclusion, Benzaldehyde, 4-(6-amino-3-pyridinyl)-3-methyl- (CAS: 2137639-01-9) represents a compound of significant interest in chemical biology and pharmaceutical research. Its unique structural features, combined with its diverse biological activities, make it a valuable scaffold for the development of novel therapeutics and diagnostic tools. Ongoing research continues to uncover new applications and refine its properties, underscoring its potential to contribute to advancements in medicine and healthcare. Future studies will likely focus on further optimizing its synthetic routes, expanding its therapeutic applications, and addressing any remaining pharmacological challenges.
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